2-(3-Bromo-4-fluorophenyl)imidazo[1,2-a]pyridine

Catalog No.
S6635916
CAS No.
475992-39-3
M.F
C13H8BrFN2
M. Wt
291.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Bromo-4-fluorophenyl)imidazo[1,2-a]pyridine

CAS Number

475992-39-3

Product Name

2-(3-Bromo-4-fluorophenyl)imidazo[1,2-a]pyridine

IUPAC Name

2-(3-bromo-4-fluorophenyl)imidazo[1,2-a]pyridine

Molecular Formula

C13H8BrFN2

Molecular Weight

291.12 g/mol

InChI

InChI=1S/C13H8BrFN2/c14-10-7-9(4-5-11(10)15)12-8-17-6-2-1-3-13(17)16-12/h1-8H

InChI Key

YVYXKVLJIXHSKV-UHFFFAOYSA-N

SMILES

C1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)F)Br

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)F)Br

2-(3-Bromo-4-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound features a bromine atom at the 3-position and a fluorophenyl group at the 2-position of the imidazo[1,2-a]pyridine core. Its molecular formula is C11H8BrFN2, and it has a molecular weight of approximately 267.1 g/mol. The presence of both bromine and fluorine atoms enhances its chemical reactivity and biological properties, making it a subject of interest in various fields of research.

  • Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
  • Oxidation and Reduction Reactions: The compound can be oxidized or reduced to yield various derivatives.
  • Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

The specific products formed depend on the reagents and conditions used in these reactions. For instance, nucleophilic substitution reactions may yield substituted imidazo[1,2-a]pyridine derivatives.

The biological activity of 2-(3-Bromo-4-fluorophenyl)imidazo[1,2-a]pyridine has been studied for its potential pharmacological applications. Compounds in the imidazo[1,2-a]pyridine class have been reported to exhibit various biological activities, including:

  • Anticancer properties
  • Antimicrobial effects
  • Modulation of serotonin receptors

Particularly, derivatives of imidazo[1,2-a]pyridine have shown promise as modulators of the 5-HT2A serotonin receptor, which is significant for therapeutic applications in treating mood disorders and other neurological conditions .

The synthesis of 2-(3-Bromo-4-fluorophenyl)imidazo[1,2-a]pyridine typically involves several methods:

  • Condensation Reactions: A common method is the condensation of 2-aminopyridine with 4-fluorobenzaldehyde in the presence of a brominating agent such as N-bromosuccinimide (NBS).
  • Multicomponent Reactions: These reactions combine multiple reactants to form the desired compound efficiently.
  • Catalytic Methods: Recent advancements include using dual catalytic systems for synthesizing imidazo[1,2-a]pyridines under mild conditions .

The unique properties of 2-(3-Bromo-4-fluorophenyl)imidazo[1,2-a]pyridine make it useful in various applications:

  • Pharmaceutical Development: Its potential as an anticancer agent and serotonin receptor modulator positions it as a candidate for drug development.
  • Fluorescent Probes: Compounds in this class can serve as organic fluorophores for biochemical sensing and imaging applications .
  • Material Science: Its chemical properties may also find applications in developing new materials with specific electronic or optical characteristics.

Interaction studies involving 2-(3-Bromo-4-fluorophenyl)imidazo[1,2-a]pyridine focus on its binding affinity to biological targets. Research indicates that modifications in the imidazo[1,2-a]pyridine structure can significantly influence its interaction with serotonin receptors and other biomolecular targets. This highlights its potential as a lead compound for designing selective modulators with therapeutic benefits.

Several compounds are structurally similar to 2-(3-Bromo-4-fluorophenyl)imidazo[1,2-a]pyridine. Here are some notable examples:

Compound NameKey Features
6-Bromoimidazo[1,2-a]pyridineLacks the fluorophenyl group; different reactivity
3-Fluoroimidazo[1,2-a]pyridineLacks the bromine atom; distinct properties
4-Fluoro-2-(phenyl)imidazo[1,2-a]pyridineDifferent substitution pattern; varied activity

Uniqueness

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Exact Mass

289.98549 g/mol

Monoisotopic Mass

289.98549 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

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